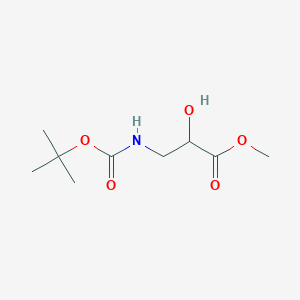

Methyl N-Boc-3-amino-2-hydroxypropanoate

Descripción

The exact mass of the compound Methyl N-Boc-3-amino-2-hydroxypropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl N-Boc-3-amino-2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-Boc-3-amino-2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTVOWNRRLNDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113525-87-4 | |

| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl N-Boc-3-amino-2-hydroxypropanoate

Introduction: The Strategic Importance of a Versatile Chiral Building Block

Methyl N-Boc-3-amino-2-hydroxypropanoate, a chiral β-amino acid derivative, represents a cornerstone in the edifice of modern medicinal chemistry and drug development. Its unique structural arrangement, featuring a hydroxyl group at the C2 position and a Boc-protected amine at the C3 position, offers a trifecta of synthetic advantages: a modifiable hydroxyl group, a stable yet readily cleavable protecting group, and a reactive methyl ester. These attributes make it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of peptidomimetics, therapeutic peptides, and small molecule drugs. This guide provides an in-depth exploration of its physicochemical properties, offering both theoretical understanding and practical experimental insights for researchers and drug development professionals.

Molecular and Physicochemical Profile

A comprehensive understanding of a molecule's fundamental properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical characteristics of Methyl N-Boc-3-amino-2-hydroxypropanoate.

| Property | Value | Source |

| Chemical Name | Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | [1] |

| CAS Number | 113525-87-4 | [1] |

| Molecular Formula | C₉H₁₇NO₅ | [1] |

| Molecular Weight | 219.24 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid or oil (predicted) | [4] |

| Boiling Point | 354.3 ± 32.0 °C (Predicted) | [4] |

| Density | 1.082 g/mL at 25 °C (Predicted for a similar compound) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water (Predicted for a similar compound) | [4] |

| pKa | 10.70 ± 0.46 (Predicted for a similar compound) | [4] |

Synthesis and Structural Elucidation: A Practical Approach

The most common and practical route to Methyl N-Boc-3-amino-2-hydroxypropanoate involves the N-protection of its corresponding free amine, which is commercially available as the hydrochloride salt (Methyl 3-amino-2-hydroxypropanoate hydrochloride, CAS: 186393-00-0).[5]

Synthetic Workflow: From Precursor to Product

The following diagram illustrates the straightforward synthetic pathway for the N-Boc protection of Methyl 3-amino-2-hydroxypropanoate.

Caption: Synthetic workflow for the preparation of Methyl N-Boc-3-amino-2-hydroxypropanoate.

Experimental Protocol: N-Boc Protection

This protocol is based on established methods for the N-Boc protection of amino esters.[][7]

-

Dissolution of Starting Material: In a round-bottom flask, suspend Methyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Basification: Cool the suspension to 0 °C in an ice bath and add a base, such as triethylamine (TEA) (1.1 eq) or an aqueous solution of sodium bicarbonate (NaHCO₃), dropwise with stirring. The purpose of the base is to neutralize the hydrochloride salt and liberate the free amine.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up:

-

If an organic base like TEA was used, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate and brine.

-

If an inorganic base was used, separate the organic layer and wash with brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl N-Boc-3-amino-2-hydroxypropanoate.

Spectroscopic Characterization: Deciphering the Molecular Signature

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) |

| Methylene Protons (-CH₂-NHBoc) | ~3.2-3.5 | Multiplet (m) |

| Methyl Ester (-OCH₃) | ~3.7-3.8 | Singlet (s) |

| Methine Proton (-CH(OH)-) | ~4.0-4.2 | Multiplet (m) |

| Hydroxyl Proton (-OH) | Broad singlet, variable | Singlet (s) |

| Amide Proton (-NH-) | ~5.0-5.5 | Broad singlet or triplet |

The signals for the methylene and methine protons will likely be complex due to diastereotopicity and coupling to each other.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc Methyls (-C(CH₃)₃) | ~28 |

| Methylene Carbon (-CH₂-NHBoc) | ~45-50 |

| Methyl Ester Carbon (-OCH₃) | ~52 |

| Methine Carbon (-CH(OH)-) | ~70-75 |

| Boc Quaternary Carbon (-C(CH₃)₃) | ~80 |

| Boc Carbonyl (-NH-C=O) | ~156 |

| Ester Carbonyl (-C=O-OCH₃) | ~170-175 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3500-3200 (broad) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Ester) | ~1740 |

| C=O Stretch (Carbamate) | ~1690 |

| C-O Stretch | 1250-1000 |

Stability and Reactivity: A Chemist's Perspective

The stability of Methyl N-Boc-3-amino-2-hydroxypropanoate is largely dictated by the Boc protecting group. The Boc group is known for its stability under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.[] This chemical robustness allows for selective manipulation of other functional groups within the molecule.

However, the Boc group is labile under acidic conditions.[7] This property is intentionally exploited for its removal during synthetic sequences. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

Applications in Research and Drug Development

β-amino acids and their derivatives, such as Methyl N-Boc-3-amino-2-hydroxypropanoate, are of significant interest in pharmaceutical and medicinal chemistry. They serve as crucial building blocks for the synthesis of:

-

Peptidomimetics: Incorporation of β-amino acids into peptide chains can enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.

-

Biologically Active Small Molecules: The chiral nature and functional group array of this compound make it an ideal starting material for the synthesis of complex natural products and their analogues.

-

Novel Therapeutics: Derivatives of β-amino acids have shown a wide range of biological activities, including antimicrobial and anticancer properties.

Safety and Handling

While specific safety data for Methyl N-Boc-3-amino-2-hydroxypropanoate is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the data for the hydrochloride precursor, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl N-Boc-3-amino-2-hydroxypropanoate is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined structure and the predictable reactivity of its functional groups make it a reliable tool for the construction of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and characterization, offering a solid foundation for its effective use in the laboratory.

References

- Boruah, M., & Roy, S. (2022).

- Kundu, S. K., Maity, S., & Pramanik, A. (2002). Journal of the Indian Chemical Society, 79(11), 903-905.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-L-serine methyl ester. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]

-

FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

-

Beilstein Journals. (n.d.). One-pot synthesis of enantiomerically pure N- protected allylic amines from N-protected α- amino esters. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of the Boc aminated styrene copolymer sample LB 20/80 in the protected (A) and deprotected (B) status. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 5. Methyl 3-amino-2-hydroxypropanoate hydrochloride | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Comprehensive Spectroscopic Guide: Methyl N-Boc-3-amino-2-hydroxypropanoate

[1]

Executive Summary & Compound Identity

Methyl N-Boc-3-amino-2-hydroxypropanoate (also known as N-Boc-isoserine methyl ester) is a protected amino acid derivative.[1] Structurally, it features a secondary alcohol at the

-

IUPAC Name: Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 219.24 g/mol [1]

-

CAS Number: 127252-77-3 (Generic/Racemic) | 186393-00-0 (HCl salt precursor)[1]

Structural Context

Unlike standard

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis conducted in Chloroform-d (

H NMR Characterization

The proton spectrum is dominated by the intense Boc singlet and the methyl ester singlet.[1] The core structural information lies in the ABX coupling system formed by the

| Position | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic | |

| NH | 5.05 - 5.15 | Broad Singlet | 1H | - | Carbamate NH; exchangeable.[1] |

| H-2 | 4.25 - 4.32 | dd or m | 1H | ||

| OMe | 3.78 | Singlet | 3H | - | Methyl ester; characteristic sharp singlet.[1] |

| H-3a | 3.45 - 3.55 | ddd | 1H | ||

| H-3b | 3.28 - 3.38 | ddd | 1H | ||

| OH | 3.10 - 3.50 | Broad | 1H | - | Hydroxyl; shift is highly concentration-dependent.[1] |

| Boc | 1.44 | Singlet | 9H | - | Tert-butyl group; intense diagnostic signal.[1] |

Expert Insight:

The H-3 protons are diastereotopic due to the adjacent chiral center at C-2.[1] They will not appear as a simple doublet but as a complex AB part of an ABX system (or ABC if OH coupling is resolved).[1] In

C NMR Characterization

The carbon spectrum confirms the oxidation state of the carbons.[1] The key distinction from serine derivatives is the upfield shift of the

| Position | Type | Assignment Note | |

| C=O (Ester) | 173.5 | Quaternary | Typical methyl ester carbonyl. |

| C=O[1] (Boc) | 156.1 | Quaternary | Carbamate carbonyl; broad due to rotamers. |

| C-Boc (q) | 80.2 | Quaternary | Tert-butyl quaternary carbon.[1] |

| C-2 | 71.8 | CH | |

| OMe | 52.8 | Methyl ester carbon.[1] | |

| C-3 | 43.5 | ||

| Boc ( | 28.3 | Intense signal (3 equivalent carbons).[1] |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) - Positive Mode.[1]

The mass spectrum typically shows adducts rather than the radical cation.[1] The Boc group dominates the fragmentation pathway.[1]

Key Ions[1]

- : m/z 220.2 (Often weak due to Boc lability).[1]

- : m/z 242.2 (Base peak in many soft ionization experiments).[1]

- : The primary fragmentation involves the loss of the tert-butyl group (isobutylene) followed by decarboxylation.[1]

Fragmentation Workflow (Graphviz)[1]

Figure 1: The loss of the tert-butyl group (56 Da) is the primary diagnostic fragmentation event for Boc-protected amines.

Infrared Spectroscopy (IR)

Sampling Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is critical for verifying the integrity of the two carbonyl systems (Ester vs. Carbamate) and the presence of the hydroxyl group.[1]

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 3350 - 3450 | Broad, Med | Hydrogen-bonded hydroxyl stretch.[1] | |

| 3320 | Sharp, Med | Carbamate NH stretch (often overlaps OH).[1] | |

| 2975, 2930 | Medium | Alkyl C-H (Methyl/Methylene).[1] | |

| 1735 - 1745 | Strong | Ester carbonyl (Higher freq).[1] | |

| 1680 - 1700 | Strong | Boc carbonyl (Lower freq).[1] | |

| 1520 | Medium | Amide II band (Bending).[1] | |

| 1160 - 1250 | Strong | C-O stretch (Ester/Alcohol).[1] |

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, proper sample preparation is non-negotiable.[1]

NMR Preparation[1]

-

Solvent Selection: Use

(99.8% D) containing 0.03% TMS as an internal standard.[1] -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool into the NMR tube.[1]

-

Shimming: Ensure good shimming; the H-3a/H-3b splitting is subtle and requires high resolution.

Synthesis & Purification Workflow

Understanding the source of the sample helps in identifying impurities (e.g., residual isoserine).[1]

Figure 2: Standard synthesis workflow. Impurities often include unreacted Boc-acid (check for broad OH > 10 ppm) or traces of Boc-anhydride (s, 1.50 ppm).[1]

References

-

PubChem Compound Summary. (2025). Methyl 3-amino-2-hydroxypropanoate hydrochloride.[1][2][3] National Center for Biotechnology Information.[1] Link[1]

-

Sarkar, A., et al. (2011).[1][4][5] Ionic liquid-catalyzed N-tert-butyloxycarbonylation of amines. Journal of Organic Chemistry. Link[1]

-

ChemicalBook. (2024).[1][6] Methyl 3-amino-2-hydroxypropanoate hydrochloride NMR Data. Link

-

ResearchGate. (2014).[1][6] Conformational studies on substituted

-caprolactams by NMR (Boc-amine reference data). Link

Sources

- 1. Methyl 3-amino-2-hydroxypropanoate hydrochloride | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 186393-00-0 Cas No. | Methyl 3-Amino-2-hydroxypropanoate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. rsc.org [rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Chiral purity determination of Methyl N-Boc-3-amino-2-hydroxypropanoate

Technical Guide for Process Chemistry & Analytical Development

Executive Summary

Methyl N-Boc-3-amino-2-hydroxypropanoate (Boc-Isoserine Methyl Ester) is a critical chiral building block, most notably serving as the C-13 side-chain precursor for Paclitaxel (Taxol) and second-generation taxanes. The pharmacological potency of these oncology drugs is strictly governed by the stereochemistry at the C2 position (

Consequently, the determination of enantiomeric excess (% ee) for this intermediate is not merely a quality control step but a safety-critical milestone. This guide details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol using Polysaccharide-based Chiral Stationary Phases (CSPs), superior to polarimetry or NMR shift reagents in terms of limit of quantitation (LOQ) and linearity.

Molecular Analysis & Physicochemical Challenges

Structural Profile

-

IUPAC Name: Methyl 3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate

-

Stereogenic Center: C2 (Alpha to the ester).

-

Chromophores: Weak.[1] The molecule lacks aromatic rings (unless derivatized). UV absorption relies on the carbonyl groups of the Ester and Boc moieties (

transitions), necessitating low-wavelength detection.

Analytical Challenges

| Challenge | Impact on Method | Mitigation Strategy |

| Weak UV Absorbance | Poor sensitivity at standard 254 nm. | Detect at 210 nm . Ensure high-purity solvents (HPLC Grade) to minimize baseline noise. |

| Polar Functionality | The C2-Hydroxyl and C3-Amine create potential for peak tailing on silica. | Use Alcohol-rich mobile phases (IPA) to modulate hydrogen bonding. |

| Lack of Derivatization | Direct analysis is preferred to prevent kinetic resolution errors during derivatization. | Use Chiral Stationary Phases (CSPs) capable of direct recognition (Amylose/Cellulose carbamates). |

Primary Methodology: Normal Phase Chiral HPLC

The gold standard for this separation utilizes Amylose tris(3,5-dimethylphenylcarbamate) . This selector forms a "chiral groove" where the analyte inserts. The C2-hydroxyl group of the analyte forms essential hydrogen bonds with the carbamate linkage of the CSP, while the bulky Boc group provides steric discrimination.

Experimental Protocol (The "Gold Standard")

-

Instrument: HPLC System with binary pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica) or Chiralpak IA (Immobilized version).

-

Dimensions: 250 mm x 4.6 mm ID.

-

-

Mobile Phase: n-Hexane : Isopropanol (IPA)

-

Ratio:90 : 10 (v/v)

-

Note: Pre-mixed and degassed.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C (Isothermal).

-

Detection: UV 210 nm (Reference: 360 nm).

-

Injection Volume: 5 - 10 µL (Sample concentration: 1.0 mg/mL in Mobile Phase).

Mechanism of Separation

The separation relies on a three-point interaction model :

-

H-Bond Donor: The C2-OH of the analyte binds to the C=O of the CSP carbamate.

-

H-Bond Acceptor: The NH of the Boc group interacts with the NH of the CSP.

-

Steric Fit: The bulky tert-butyl group fits differentially into the chiral cavity of the amylose helix for the

vs

Data Visualization: Analytical Workflow

Caption: Step-by-step workflow for the chiral purity determination of Boc-Isoserine methyl ester.

Method Validation & Quality Assurance

To ensure scientific integrity, the method must be self-validating. Relying on a single column can sometimes lead to co-elution of impurities.

System Suitability Criteria

Before running unknown samples, the system must pass these metrics using a racemic standard:

| Parameter | Acceptance Criterion | Rationale |

| Resolution ( | Ensures accurate integration of the minor enantiomer. | |

| Tailing Factor ( | Minimizes integration errors; indicates neutral silica activity. | |

| Precision (RSD) | Verifies pump/injector stability. |

Orthogonal Verification (The "Backup")

If the primary method (Chiralpak AD-H) shows ambiguous results or matrix interference, switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Logic: The cellulose backbone has a different helical pitch than amylose. If a peak is an impurity and not an enantiomer, its shift in retention time will likely differ from the enantiomer's shift, revealing the contamination.

Alternative Methodology: F-NMR (Mosher's Analysis)

While HPLC is preferred for QC, NMR is valuable for initial R&D structural confirmation.

-

Derivatization: React the substrate with

- or -

Analysis:

F-NMR spectroscopy. -

Principle: The resulting diastereomers exhibit distinct Chemical Shifts (

) for the -

Pros/Cons: Fast, but lower precision than HPLC for high-purity (

ee) samples.

Troubleshooting Guide

Issue: Baseline Drift at 210 nm

-

Cause: Refractive index changes or impure IPA.

-

Fix: Use HPLC-grade IPA. Ensure the column is equilibrated for at least 20 column volumes. Use a reference wavelength (e.g., 360 nm) on the DAD to subtract gradient noise (if using gradient, though isocratic is recommended).

Issue: Peak Tailing

-

Cause: Interaction of the free hydroxyl with residual silanols on the silica support.

-

Fix: Although usually not necessary for AD-H, adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase can suppress silanol ionization and sharpen peaks. Note: Flush column immediately after use if using acid.

Issue: Broad Peaks

-

Cause: Mass transfer limitations or sample solvent mismatch.

-

Fix: Dissolve the sample in the mobile phase (Hexane/IPA). Do not dissolve in pure IPA or MeOH, as the strong solvent plug will disrupt the equilibrium at the head of the column.

References

-

Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H, AD, AD-RH. Daicel Corporation. Link

-

Beesley, T. E., & Lee, J. T. (2002).[2] Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich/Advanced Separation Technologies. Link

-

Gubitz, G., & Schmid, M. G. (1997).[3] Chiral separation principles in capillary electrophoresis and HPLC. Journal of Chromatography A, 792(1-2), 179-225.[3] Link

-

Phenomenex. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl N-Boc-3-amino-2-hydroxypropanoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and manufacturing in the pharmaceutical industry.[1][2] Methyl N-Boc-3-amino-2-hydroxypropanoate, a valuable chiral building block, presents a unique solubility challenge due to its multifunctional nature, incorporating both lipophilic (Boc group) and hydrophilic (hydroxyl, amino, and ester groups) moieties. This technical guide provides a comprehensive framework for characterizing its solubility profile. We will move beyond simple data reporting to establish a first-principles approach, combining theoretical understanding with robust experimental protocols and predictive modeling. This document is designed to empower researchers to not only determine but also intelligently predict and manipulate the solubility of this intermediate to optimize their chemical processes.

Introduction: The Critical Role of Solubility

In pharmaceutical manufacturing, the choice of solvent is a critical parameter that influences reaction kinetics, yield, purity, and the final crystal form of a substance.[3][4] For an intermediate like Methyl N-Boc-3-amino-2-hydroxypropanoate, a thorough understanding of its solubility is essential for:

-

Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates.

-

Purification & Crystallization: Selecting appropriate solvent/anti-solvent systems for effective removal of impurities and isolation of the desired product with high purity and yield.

-

Formulation: While an intermediate, its solubility characteristics can inform the development of the final API.

-

Regulatory Compliance: Managing residual solvents to comply with strict regulatory standards, such as the International Council for Harmonisation (ICH) Q3C guidelines.[3][4][5][6]

This guide provides the theoretical grounding and practical methodologies required to build a comprehensive solubility profile for this molecule.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing. A negative Gibbs free energy (ΔG_mix < 0) indicates a spontaneous dissolution process. This is influenced by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis

Methyl N-Boc-3-amino-2-hydroxypropanoate possesses distinct functional groups that dictate its interaction with various solvents:

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, non-polar group contributes to solubility in lipophilic, non-polar, or weakly polar solvents through van der Waals interactions.

-

Hydroxyl (-OH) Group: Acts as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents (e.g., alcohols, water).

-

Ester (-COOCH₃) Group: A polar, aprotic moiety with hydrogen bond accepting capabilities (via the carbonyl oxygen), contributing to solubility in polar solvents.

-

N-H Group (Amide Linkage): Acts as a hydrogen bond donor.

The interplay of these groups means the molecule is amphiphilic, possessing both polar and non-polar characteristics. Its solubility will therefore be highly dependent on the solvent's ability to effectively solvate all parts of the molecule.

Predictive Models: Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) model.[7] This model deconstructs the total Hildebrand solubility parameter (δt) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonding.

The principle is that "like dissolves like." A solute will be soluble in a solvent if their HSP values are similar. This similarity is quantified by the Hansen distance (Ra) between the solute and solvent in the three-dimensional Hansen space.[8]

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[7] By experimentally determining the solubility in a set of well-characterized solvents, one can calculate the HSP values for Methyl N-Boc-3-amino-2-hydroxypropanoate, which can then be used to predict its solubility in untested solvents or design optimal solvent blends.[9]

Strategic Solvent Selection

A systematic approach to solvent selection is crucial, balancing solubility with safety, environmental, and regulatory constraints.[1][10] The process can be visualized as a funnel, progressively narrowing the choices.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q3C Guidelines for Residual Solvents (R9) Technical Document - Oreate AI Blog [oreateai.com]

- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Solvent Selection Guides – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

An In-depth Technical Guide to the Thermal Stability of Boc-Protected Amino Acids

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical intermediates.[] Its widespread use stems from its remarkable stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions.[2] This orthogonality makes it an invaluable tool for chemists. However, as synthetic routes become more demanding, often involving elevated temperatures, a thorough understanding of the thermal stability of Boc-protected amino acids is no longer a trivial concern but a critical parameter for process control, impurity profiling, and ensuring the integrity of the final product.

This guide provides a comprehensive exploration of the thermal stability of Boc-protected amino acids. Moving beyond simple melting points, we will delve into the mechanisms of thermal decomposition, the factors that influence it, the analytical techniques used for its quantification, and the practical implications for researchers, process chemists, and quality control analysts in the pharmaceutical and biotechnology industries.

The Mechanism of Thermolytic Boc Group Cleavage

Unlike the well-known acid-catalyzed deprotection, which involves the formation of a stable tert-butyl cation, thermal deprotection proceeds through a distinct, non-ionic pathway.[3][4] At elevated temperatures, typically in the absence of a strong acid catalyst, the Boc group undergoes a unimolecular elimination reaction (Ei mechanism).

The process is initiated by the intramolecular abstraction of a proton from the carbamate nitrogen by the carbonyl oxygen, leading to a six-membered cyclic transition state. This transition state then fragments, yielding three neutral, stable molecules:

This fragmentation pathway is a key reason why thermal deprotection can be considered a "green" or atom-economical method, as the byproducts are volatile gases, simplifying downstream purification.[5] However, the high temperatures required, often around 150°C or higher for practical rates, can pose a risk of side reactions such as racemization or degradation of sensitive functional groups on the amino acid side chain.[5][6]

Caption: Thermolytic decomposition pathway of a Boc-protected amino acid.

Factors Influencing Thermal Stability

The temperature at which a Boc-protected amino acid begins to decompose is not a fixed value but is influenced by a combination of intrinsic and extrinsic factors.

-

Molecular Structure: The nature of the amino acid side chain plays a significant role. For instance, studies in continuous flow chemistry have shown that aryl N-Boc groups (like in Boc-protected aniline derivatives) can be cleaved at lower temperatures than alkyl N-Boc groups (like in Boc-protected phenethylamine).[7] This is attributed to the electronic effects of the side chain influencing the stability of the carbamate group. The rigid cyclic structure of proline can also affect the stability of its Boc-derivative.[8]

-

Environmental Conditions: The presence of other chemical species can dramatically alter thermal stability.

-

Water: Water can facilitate thermal deprotection at elevated temperatures, likely by acting as a proton shuttle to assist in the formation of the cyclic transition state.[5][9] This can lead to improved yields and purity in thermal deprotection reactions.[9]

-

Solvents: The choice of solvent can impact thermal deprotection efficiency, with polar solvents like methanol and trifluoroethanol showing high efficacy in flow chemistry applications.[7]

-

Acidity: It is crucial to distinguish between purely thermal decomposition and acid-catalyzed degradation. The Boc group is exceptionally labile to acid, and even trace amounts of acidic impurities will significantly lower the decomposition temperature.[10] Any stability assessment must be performed under strictly neutral conditions to isolate the thermal effect.

-

-

Solid-State Properties: For the solid material, properties such as crystalline form (polymorphism), purity, and the presence of residual solvents can affect the onset of decomposition. A less stable crystal lattice or the presence of solvates may lead to decomposition at lower temperatures.[6][11]

Quantitative Assessment of Thermal Stability

To move from qualitative understanding to quantitative assessment, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[][13]

Thermogravimetric Analysis (TGA) directly measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is the definitive technique for determining the onset temperature of decomposition, as the loss of isobutylene and carbon dioxide results in a clear mass loss.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated.[14] It provides the melting point (an endothermic event) and can also detect the energy changes associated with decomposition. Often, for Boc-amino acids, melting may be immediately followed by decomposition, making it difficult to separate the two events with DSC alone.[11]

The table below summarizes typical thermal data for several common Boc-amino acids. It is important to note that melting points can vary based on purity and crystalline form, while decomposition is a kinetic process influenced by factors like heating rate.[6]

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | 78 - 85[6] |

| Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 86 - 90 |

| Boc-L-Valine | C₁₀H₁₉NO₄ | 217.26 | 71 - 84[15] |

| Boc-L-Proline | C₁₀H₁₇NO₄ | 215.25 | 130 - 138[16][17] |

Note: The decomposition onset for many Boc-amino acids under inert atmosphere is significantly higher than their melting points, often starting above 150°C. Precise decomposition temperatures should be determined empirically for each specific batch using TGA.

Experimental Protocols for Stability Assessment

A self-validating system for assessing thermal stability involves a complementary approach using both TGA and DSC. This dual analysis allows for the unambiguous differentiation between physical (melting) and chemical (decomposition) events.

Caption: Workflow for comprehensive thermal stability assessment.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the precise onset temperature of thermal decomposition (Td) and the total mass loss associated with the event.

-

Causality of Choices: A nitrogen atmosphere is chosen to prevent oxidative degradation, ensuring that only the inherent thermal stability is measured.[18] A standard heating rate of 10-15 °C/min provides a good balance between resolution and experimental time.[18]

-

Methodology:

-

Sample Preparation: Ensure the sample is finely powdered and dry to prevent mass loss from residual solvent from interfering with the analysis.

-

Instrument Setup: Place 5-10 mg of the sample into a clean TGA pan (platinum or ceramic).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.[18]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 300°C at a rate of 10°C/min.

-

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). The onset decomposition temperature (Td) is determined using the tangent method at the point of initial, significant mass loss. The total % mass loss should correspond to the theoretical loss of the Boc group (isobutylene + CO₂).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point (Tm) and observe the thermal nature (endothermic/exothermic) of decomposition.

-

Causality of Choices: Using hermetically sealed aluminum pans prevents mass loss before decomposition, which could alter the heat flow signal. The nitrogen atmosphere prevents oxidative side reactions.[19]

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 300°C at a rate of 10°C/min.

-

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the sharp, endothermic peak corresponding to the melting point (Tm).[] Any broad endothermic or exothermic events occurring at higher temperatures, especially those that align with the Td from TGA, are associated with decomposition.

-

Practical Implications and Conclusion

A robust understanding of the thermal stability of Boc-protected amino acids is paramount for ensuring process safety, reproducibility, and product quality.

-

Storage and Handling: While stable at ambient temperatures, prolonged exposure to heat during transport or storage should be avoided. Storage in a cool, dry place is recommended to maintain long-term integrity.[11][16]

-

Process Development: For reactions requiring heat, knowledge of the Td is critical to avoid unintentional deprotection and the formation of impurities. This is especially relevant in processes like high-temperature distillations or when using thermally activated reagents.

-

Quality Control: TGA and DSC should be employed as routine quality control tests to ensure batch-to-batch consistency. A significant deviation in the thermal profile can indicate impurities, residual solvent, or a different polymorphic form, all of which can impact downstream processes.

References

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]

-

Ahmad, F. (1994). Increased thermal stability of proteins in the presence of amino acids. PubMed. Retrieved from [Link]

-

Prakash, H., et al. (1994). Increased thermal stability of proteins in the presence of amino acids. Biochemical Journal. Retrieved from [Link]

-

Trivedi, R., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]

-

Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Protein Thermal Stability: Influencing Factors and Applications. Mtoz Biolabs. Retrieved from [Link]

-

Prakash, H., et al. (1994). Increased thermal stability of proteins in the presence of amino acids. PMC - NIH. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]

-

Prakash, H., et al. (2025). Increased thermal stability of proteins in the presence of amino acids. ResearchGate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Smith, C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

-

Cataldo, F., et al. (2012). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

Chemcasts. (n.d.). BOC-β-alanine Properties vs Temperature. Chemcasts. Retrieved from [Link]

-

Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Retrieved from [Link]

-

Padrós, E., et al. (n.d.). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. NIH. Retrieved from [Link]

-

IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. Retrieved from [Link]

-

D'Este, E., et al. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. PMC. Retrieved from [Link]

-

Pokorný, P., et al. (2021). TGA analysis of studied amino acids. ResearchGate. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Val-OH. Aapptec Peptides. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Retrieved from [Link]

Sources

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. tainstruments.com [tainstruments.com]

- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 15. benchchem.com [benchchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. BOC-L-Proline | 15761-39-4 [chemicalbook.com]

- 18. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methyl N-Boc-3-amino-2-hydroxypropanoate literature review

This guide serves as a technical manual for the synthesis, characterization, and application of Methyl N-Boc-3-amino-2-hydroxypropanoate (N-Boc-Isoserine Methyl Ester). It is designed for medicinal chemists and process engineers requiring high-purity chiral building blocks for peptidomimetics and complex natural product synthesis.

A Critical Synthon for Taxane & Protease Inhibitor Development[1]

Executive Technical Summary

Methyl N-Boc-3-amino-2-hydroxypropanoate is the protected methyl ester of isoserine (3-amino-2-hydroxypropanoic acid). Unlike its regioisomer serine (2-amino-3-hydroxy), isoserine provides a unique

-

Core Utility: Primary pharmacophore for the C-13 side chain of Paclitaxel (Taxol) and Docetaxel .

-

Mechanism of Action: The hydroxy-amino motif mimics the transition state of peptide bond hydrolysis, making it a potent scaffold for aminopeptidase inhibitors (e.g., Bestatin/Ubenimex) and HIV protease inhibitors.

-

Key Challenge: Establishing the correct

stereochemistry is critical for biological efficacy.

Strategic Synthesis Protocols

This guide details three distinct synthetic pathways, selected based on scale, stereochemical requirements, and atom economy.

Route A: Asymmetric Sharpless Aminohydroxylation (The "Gold Standard")

Best for: High enantiomeric excess (>95% ee), direct access to specific isomers. Concept: Direct conversion of methyl acrylate to the amino-alcohol using Osmium-catalyzed oxidation.

Mechanism & Regioselectivity

The reaction utilizes Osmium Tetroxide (OsO₄) and a Chloramine-T derivative as the nitrogen source. The regioselectivity (N at C3 vs. C2) is ligand-dependent.[1]

-

(DHQ)₂PHAL Ligand: Favors the insertion of Nitrogen at the

-position (C3), yielding the desired isoserine skeleton. -

(DHQ)₂AQN Ligand: Often reverses regioselectivity or enhances reaction rates for sterically hindered olefins.

Step-by-Step Protocol:

-

Reagents: Methyl acrylate (1.0 eq), Benzyl carbamate or

-Butyl carbamate (N-source, 1.1 eq), NaOH (3.0 eq), -

Solvent System:

-Propanol/Water (1:1 v/v) to ensure solubility of the osmate ester intermediate. -

Procedure:

-

Add

-BuOCl dropwise at 0°C to generate the -

Add Methyl Acrylate and stir at 20°C for 3-5 hours.

-

Quench: Add Sodium Sulfite (Na₂SO₃) to reduce Os(VIII) to Os(IV) and break the osmate ester.

-

Purification: Phase separation followed by flash chromatography (Hexane/EtOAc).

Caption: Catalytic cycle of Sharpless Aminohydroxylation favoring C3-amination via ligand control.

Route B: Epoxide Opening (The "Scalable" Industrial Route)

Best for: Multi-gram to kilogram scale; avoids toxic Osmium; lower cost. Concept: Nucleophilic opening of a glycidic ester (epoxide) with azide, followed by reduction.

Step-by-Step Protocol:

-

Epoxidation: Treat Methyl Acrylate with

-CPBA or use Methyl Glycidate directly. -

Ring Opening:

-

Dissolve Methyl Glycidate in MeOH/H₂O.

-

Add Sodium Azide (NaN₃) (1.5 eq) and Ammonium Chloride (buffer).

-

Reflux at 65°C. The azide attacks the less hindered C3 position (regioselective).

-

Result: Methyl 3-azido-2-hydroxypropanoate.

-

-

Reduction & Protection:

-

Hydrogenation: H₂ (1 atm), Pd/C (10% wt), in Methanol containing (Boc)₂O (1.1 eq).

-

The azide reduces to the amine, which is immediately trapped by the Boc-anhydride.

-

-

Yield: Typically 70-85% overall.

Caption: Linear synthesis via regioselective epoxide opening with azide.

Analytical Characterization

Validation of the synthesized compound requires confirmation of the isoserine core (C3-N, C2-O) versus the serine isomer.

NMR Specification (CDCl₃, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 5.10 | Broad Singlet | 1H | Carbamate NH |

| C2-H | 4.25 - 4.35 | Multiplet | 1H | |

| OH | 3.40 | Broad | 1H | Hydroxyl (variable) |

| C3-H | 3.30 - 3.55 | Multiplet | 2H | |

| OMe | 3.78 | Singlet | 3H | Methyl Ester |

| Boc | 1.45 | Singlet | 9H |

Note: The C3 protons in isoserine appear upfield relative to the C2 proton. In serine, the C2 proton (attached to N) would be shielded differently.

Mass Spectrometry

-

Molecular Formula: C₉H₁₇NO₅

-

Exact Mass: 219.11 g/mol

-

Observed Ions (ESI+):

- (Characteristic fragment)

Critical Applications in Drug Development

Taxane Side Chain Synthesis

The

-

Protocol: The C2-hydroxyl is often protected (e.g., as an oxazolidine) before coupling to prevent side reactions, then hydrolyzed to the free hydroxy form.

Aminopeptidase Inhibitors (Bestatin Analogs)

Bestatin (Ubenimex) contains a (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety. The methyl N-Boc-3-amino-2-hydroxypropanoate is the direct lower homolog (lacking the phenyl/benzyl group).

-

SAR Insight: Modifying the C3 substituent (e.g., from H to Phenyl to Isobutyl) drastically alters selectivity between Aminopeptidase N (CD13) and Leucyl aminopeptidase.

Chiral Auxiliaries

The 1,2-amino alcohol functionality can be cyclized to form oxazolidinones , which are powerful chiral auxiliaries for asymmetric alkylations (Evans-type chemistry) or aldol reactions.

References

-

Sharpless Aminohydroxylation: Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[3][4][5] Angewandte Chemie International Edition, 35(4), 451-454. Link

-

Epoxide Opening Route: Pasto, M., et al. (1997). Enantioselective synthesis of isoserine derivatives via azidolysis of glycidic esters. Tetrahedron: Asymmetry, 8(12), 1955-1961. Link

-

Taxol Side Chain: Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified analogues via beta-lactam synthon method. Journal of Medicinal Chemistry, 35(19), 3581-3588. Link

-

Isoserine Properties: ChemicalBook. (n.d.). Methyl 3-amino-2-hydroxypropanoate hydrochloride Properties. Link

-

Regioselectivity Studies: Tao, B., et al. (1998). Regioselectivity in the Sharpless Aminohydroxylation of Cinnamates. Journal of Organic Chemistry, 63(23), 8265-8272. Link

Sources

- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Stereochemical Control in the Synthesis of Methyl N-Boc-3-amino-2-hydroxypropanoate

Topic: Stereochemistry of Methyl N-Boc-3-amino-2-hydroxypropanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isoserine Scaffold

Methyl N-Boc-3-amino-2-hydroxypropanoate is a critical chiral building block in medicinal chemistry, belonging to the isoserine (3-amino-2-hydroxypropanoic acid) family. Unlike its regioisomer serine (2-amino-3-hydroxy), the isoserine motif is the pharmacophore backbone for several high-value therapeutics, most notably the C-13 side chain of Paclitaxel (Taxol) and the aminopeptidase inhibitor Bestatin .

For drug development professionals, the value of this scaffold lies in its two contiguous stereocenters (C2 and C3). Control over the relative stereochemistry (syn vs. anti) and absolute configuration is paramount, as biological activity is strictly governed by these parameters. This guide delineates the two primary synthetic pathways—Sharpless Asymmetric Aminohydroxylation (AA) and Nucleophilic Ring Opening of Glycidates —providing a self-validating roadmap for high-purity synthesis.

Stereochemical Nomenclature & Target Analysis

The molecule possesses two chiral centers. The relationship between the C2-hydroxyl and C3-amino groups defines the diastereomer:

-

Syn-Isomers: (2R,3R) and (2S,3S).

-

Anti-Isomers: (2R,3S) and (2S,3R).

Note on Drug Relevance: The Taxol side chain (phenylisoserine) requires the (2R,3S)-anti configuration. However, for the unsubstituted methyl ester discussed here, the synthetic challenge is establishing the correct diastereoselectivity early in the sequence.

Structural Visualization

The following diagram illustrates the synthetic decision tree based on the desired stereochemical outcome.

Figure 1: Synthetic decision tree for accessing specific stereoisomers of Methyl N-Boc-3-amino-2-hydroxypropanoate.

Route A: Sharpless Asymmetric Aminohydroxylation (The Precision Route)

The Sharpless AA reaction is the most direct method to install both the nitrogen and oxygen functionalities across the double bond of methyl acrylate with high enantioselectivity.

Mechanism & Causality

The reaction utilizes an osmium(VIII)-catalyzed process where the active species is an osmium-azaglycolate complex. The regioselectivity is driven by the ligand and the electronic nature of the substrate. For acrylates, the nitrogen source typically attacks the

-

Ligand Choice:

-

(DHQ)₂PHAL: Favors the formation of the (2S,3R) or related enantiomers depending on the specific alkene face attack.

-

(DHQD)₂PHAL: Favors the opposite enantiomer.

-

-

Stereochemical Outcome: This reaction predominantly yields syn-amino alcohols .

Experimental Protocol (Self-Validating)

Objective: Synthesis of syn-Methyl N-Boc-3-amino-2-hydroxypropanoate.

-

Reagent Preparation:

-

Generate the N-source in situ: Combine tert-butyl carbamate (BocNH₂) (1.1 eq) with t-butyl hypochlorite (1.05 eq) and NaOH (1.05 eq) in water/n-propanol (1:1) at 0°C. Validation: The solution should turn clear, indicating formation of the sodium salt of N-chloro-N-Boc-amine.

-

-

Catalyst Addition:

-

To the reaction vessel, add (DHQ)₂PHAL (1-5 mol%) and K₂OsO₂(OH)₄ (4 mol%).

-

Add Methyl Acrylate (1.0 eq).

-

-

Reaction:

-

Stir at 0°C to +4°C. Monitor by TLC (stain with ninhydrin or KMnO₄).

-

Critical Checkpoint: The reaction is complete when the acrylate spot disappears. If the reaction stalls, addition of more osmium salt may be required, but this risks over-oxidation.

-

-

Workup:

-

Quench with saturated aqueous sodium sulfite (Na₂SO₃) to reduce residual Os(VIII) to Os(IV) (black precipitate).

-

Extract with ethyl acetate. Wash organic layer with brine.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Why this works: The use of the carbamate (Boc) as the nitrogen source directly yields the protected amine, eliminating a subsequent protection step.

Route B: Nucleophilic Ring Opening of Glycidates (The Scale-Up Route)

For larger scales or when the anti -isomer is required, the ring opening of an epoxide (glycidate) is preferred.

Mechanism & Causality[1]

-

Epoxidation: Methyl acrylate is epoxidized (e.g., using mCPBA or catalytic methods) to form methyl glycidate .

-

Regioselective Opening: Nucleophilic attack by azide (

) on the epoxide.-

Regiochemistry: Attack typically occurs at the less hindered

-carbon (C3). -

Stereochemistry: This is an

process, resulting in inversion of configuration at the site of attack. However, since the epoxide is racemic (unless chiral epoxidation is used), the product is a racemic mixture of anti-isomers.

-

-

Reduction & Protection: The azide is reduced (H₂/Pd-C or Staudinger reduction) and trapped with Boc₂O.

Experimental Protocol

Objective: Synthesis of racemic anti-Methyl N-Boc-3-amino-2-hydroxypropanoate.

-

Epoxidation: Treat methyl acrylate with mCPBA in DCM at reflux. Wash with NaHCO₃ to remove acid. Distill methyl glycidate.

-

Ring Opening:

-

Dissolve methyl glycidate (1.0 eq) in MeOH/H₂O (8:1).

-

Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

-

Reflux for 4-6 hours. Validation: IR spectroscopy will show a strong azide stretch at ~2100 cm⁻¹.

-

-

Reduction/Protection (One-Pot):

-

Dissolve the crude azido-alcohol in MeOH.

-

Add Boc₂O (1.2 eq) and 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (balloon) for 12 hours.

-

Filter through Celite and concentrate.

-

Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization. Below are the expected data profiles for the target molecule.

NMR Characterization Profile

Solvent: CDCl₃ or D₂O (shifts vary slightly). Target: Methyl N-Boc-3-amino-2-hydroxypropanoate.

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Note |

| 1H | 1.44 | Singlet (9H) | Boc (-C(CH₃)₃) | Characteristic intense singlet. |

| 1H | 3.35 - 3.55 | Multiplet (2H) | H-3 (CH₂-N) | Diastereotopic protons; splitting indicates rigidity/H-bonding. |

| 1H | 3.78 | Singlet (3H) | OMe (-OCH₃) | Methyl ester singlet. |

| 1H | 4.25 - 4.35 | DD or Multiplet (1H) | H-2 (CH-O) | Alpha-proton; shift confirms alpha-hydroxy ester. |

| 1H | 5.10 - 5.30 | Broad Singlet | NH | Exchangeable; broadens in protic solvents. |

| 13C | 28.3 | - | Boc Methyls | |

| 13C | 43.5 | - | C-3 (CH₂-N) | |

| 13C | 52.8 | - | OMe | |

| 13C | 70.2 | - | C-2 (CH-O) | |

| 13C | 156.0 | - | Boc Carbonyl | Carbamate carbonyl. |

| 13C | 173.5 | - | Ester Carbonyl |

Determination of Enantiomeric Excess (ee)

Standard HPLC on C18 is insufficient for separating enantiomers.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (typically 90:10 or 95:5).

-

Detection: UV at 210 nm (amide bond absorption).

-

Self-Validation: Run the racemic mixture (from Route B) first to establish separation parameters before analyzing the chiral product (from Route A).

Applications in Drug Development

-

Taxol (Paclitaxel): The (2R,3S)-3-phenylisoserine side chain is essential for Taxol's tubulin-binding activity. The methyl ester described here is a simplified analog often used in SAR (Structure-Activity Relationship) studies to probe the necessity of the phenyl ring.

-

Bestatin (Ubenimex): An immunomodulator and aminopeptidase inhibitor. The core structure is (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a homolog of the target molecule.

-

Peptidomimetics: The isoserine scaffold is used to introduce

-amino acids into peptide chains, increasing resistance to proteolytic degradation.

References

-

Sharpless AA Reaction: Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[1][2][3] Angewandte Chemie International Edition in English, 35(4), 451–454. Link

-

Isoserine Synthesis Review: A. J. J. Straathof et al. (2002). The production of fine chemicals by biotransformations. Journal of Biotechnology. Link

-

Taxol Side Chain: Holton, R. A., et al. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597–1598. Link

-

Glycidate Ring Opening: Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link

-

Compound Data: PubChem CID 11105589 (Methyl 3-amino-2-hydroxypropanoate).[4][5] Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-2-hydroxypropanoate hydrochloride | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-2-hydroxypropanoate hydrochloride | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of the tert-Butoxycarbonyl (Boc) Group in Chiral Synthesis

This guide is structured to serve as an authoritative technical resource for advanced organic chemists and drug development professionals. It prioritizes mechanistic causality and experimental rigor over generic descriptions.

Introduction: Beyond Simple Protection

In the architecture of chiral synthesis, the tert-butoxycarbonyl (Boc) group functions as more than a mere masking agent. It is a stereochemical guardian . While its primary utility lies in masking nucleophilic amines under basic or neutral conditions, its physicochemical properties—specifically its steric bulk and electronic character as a carbamate—are pivotal in suppressing racemization during peptide coupling and asymmetric catalysis.

This guide dissects the Boc group’s role through three lenses:

-

Mechanistic Causality: Why it protects stereocenters better than amides.

-

Advanced Utility: Its role as a directing group in C-H activation.

-

Protocol Integrity: Self-validating workflows for installation and removal.

Mechanistic Foundations and Stereochemical Control

The Electronic Shield Against Racemization

The most critical function of the Boc group in chiral synthesis is the suppression of 5(4H)-oxazolone formation.

During the activation of an amino acid (e.g., using DCC/EDC), the carbonyl oxygen of the

-

Amide Protection (High Risk):

-acyl groups (Acetyl, Benzoyl) have a highly nucleophilic carbonyl oxygen, leading to rapid oxazolone formation and loss of chirality. -

Boc Protection (Low Risk): The Boc group is a carbamate (urethane). The tert-butoxy oxygen donates electron density into the carbonyl

-system, significantly reducing the electrophilicity of the carbonyl carbon and, crucially, the nucleophilicity of the carbonyl oxygen. This electronic effect raises the energy barrier for oxazolone formation, preserving the

Visualization: The Racemization Suppression Pathway

The following diagram contrasts the high-risk pathway of amide protection against the stability provided by the Boc carbamate.

Caption: Comparative mechanistic flow showing how the electronic properties of the Boc urethane suppress the oxazolone-mediated racemization pathway common in N-acyl derivatives.

Advanced Utility: Boc as a Directing Group in C-H Activation

Beyond protection, the Boc group serves as a transient directing group (DG) in Palladium-catalyzed C-H functionalization.

-

Mechanism: The Boc carbonyl oxygen coordinates with Pd(II), directing the metal to the proximal C-H bond.

-

Enantioselectivity: In asymmetric synthesis (e.g., Jin-Quan Yu’s protocols), the steric bulk of the tert-butyl group is essential.[1] It restricts the conformational flexibility of the substrate-ligand-metal complex, enhancing the enantiomeric excess (ee) of the resulting C-H activation product.

Experimental Protocols

Installation: The "Clean" Protocol

While standard Schotten-Baumann conditions work, this protocol minimizes dipeptide formation and ensures complete conversion.

Reagents:

-

Di-tert-butyl dicarbonate (

)[7] -

Base: NaOH (aq) or Triethylamine (

) -

Solvent: 1,4-Dioxane/Water (1:1) or DCM[8]

Workflow:

-

Dissolution: Dissolve amino acid (1.0 eq) in 1:1 Dioxane/

. -

pH Adjustment: Add 1M NaOH to adjust pH to ~9-10. Critical: Maintain pH to keep the amine nucleophilic but avoid hydrolysis of sensitive side chains.

-

Addition: Add

(1.1 - 1.5 eq) portion-wise. -

Monitoring: Stir at RT. Monitor by TLC (ninhydrin stain) for disappearance of free amine.

-

Workup: Wash with

(removes excess

Deprotection: The Scavenger-Dependent Acidolysis

The cleavage of Boc generates the tert-butyl cation (

Standard Cocktail (High Fidelity):

-

TFA: 90% (Acid source)

-

TIS (Triisopropylsilane): 5% (Cation Scavenger)[8]

-

Water: 5% (Nucleophile)

Step-by-Step:

-

Preparation: Dissolve protected substrate in minimal DCM (optional, for solubility).

-

Reaction: Add the TFA/TIS/

cocktail. -

Kinetics: Stir at RT for 30–60 mins. Warning: Do not heat. Heating promotes side reactions.

-

Termination: Evaporate TFA under reduced pressure (rotary evaporator with a base trap).

-

Precipitation: Add cold diethyl ether to precipitate the amine-TFA salt.

-

Filtration: Centrifuge or filter to isolate the product.

Data Summary: Scavenger Selection Guide

Select the appropriate scavenger based on the amino acid residues present in your sequence.

| Sensitive Residue | Risk | Recommended Scavenger | Mechanism of Action |

| Tryptophan (Trp) | Indole alkylation ( | Triisopropylsilane (TIS) | Hydride transfer quenches |

| Methionine (Met) | S-alkylation (Sulfonium salt) | Thioanisole / EDT | Acts as a preferential nucleophile ("soft" base). |

| Cysteine (Cys) | S-alkylation | 1,2-Ethanedithiol (EDT) | Reversible thiol protection/scavenging. |

| Tyrosine (Tyr) | Ring alkylation | Water / Phenol | Traps cation; Phenol prevents O-alkylation. |

Visualization: The Protection-Deprotection Cycle

This diagram illustrates the full lifecycle of the Boc group, highlighting the critical intermediates and the release of gaseous byproducts that drive the reaction entropy.

Caption: The Boc lifecycle.[3][5][8][9][10] Note the entropy-driven removal via gas evolution (

Troubleshooting & Optimization

The "Hidden" Alkylation

Problem: Loss of yield or "double mass" peaks in Mass Spec after deprotection. Cause: Incomplete scavenging of the tert-butyl cation. The cation reacts with the deprotected amine itself or electron-rich aromatic rings on the scaffold. Solution: Increase TIS concentration to 5-10%. If Met/Trp are absent, water (5%) is often sufficient. For highly sensitive substrates, use Dithiothreitol (DTT) as a "super-scavenger".

Orthogonality Check

-

Compatible with: Fmoc (Base labile), Cbz (Hydrogenation labile), Alloc (Pd labile).

-

Incompatible with: Lewis acids (

,

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive guide on stability and orthogonality).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text on Boc use in SPPS).

-

Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5] International Journal of Peptide and Protein Research, 12(5), 258-268.[5] (Establishes the scavenger protocols).

-

Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes.[2] Journal of the American Chemical Society, 132(11), 3680-3681. (Demonstrates Boc as a directing group).

-

BenchChem. (2025).[8][11] Scavengers for Boc deprotection to prevent side reactions.[7][8][12] Technical Guide. (Modern optimization of scavenger cocktails).

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Navigating the Nuances of a Key Chiral Building Block: A Technical Guide to Methyl N-Boc-3-amino-2-hydroxypropanoate

For researchers, scientists, and professionals in the dynamic field of drug development, the precise handling and storage of chiral building blocks are paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. Methyl N-Boc-3-amino-2-hydroxypropanoate, a valuable intermediate in the synthesis of complex organic molecules, demands a thorough understanding of its properties to be used effectively and safely. This in-depth technical guide provides a comprehensive overview of the core principles for the basic handling and storage of this important compound, grounded in established scientific practices.

Compound Profile and Physicochemical Properties

Methyl N-Boc-3-amino-2-hydroxypropanoate is a derivative of 3-amino-2-hydroxypropanoic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester. The presence of these functional groups, along with a hydroxyl group, dictates its chemical behavior, stability, and handling requirements.

Table 1: Physicochemical Properties of Methyl N-Boc-3-amino-2-hydroxypropanoate

| Property | Value | Source |

| CAS Number | 113525-87-4 | Apollo Scientific[1] |

| Molecular Formula | C₉H₁₇NO₅ | Anax Laboratories[2] |

| Molecular Weight | 219.24 g/mol | Anax Laboratories[2] |

| Appearance | Liquid (presumed) | Inferred from related compounds |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | General knowledge of Boc-protected amino esters |

Core Principles of Safe Handling

The safe handling of Methyl N-Boc-3-amino-2-hydroxypropanoate is predicated on a combination of appropriate personal protective equipment (PPE), sound laboratory practices, and an awareness of the compound's potential hazards.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a cautious approach to PPE is warranted. The following should be considered mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

-

Body Protection: A laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should also be worn.

-

Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge may be necessary.

General Handling Practices

Many N-Boc protected amino acids and their derivatives can be hygroscopic. Assuming this compound shares this characteristic is a prudent safety measure.

-

Hygroscopicity: The compound may absorb moisture from the air. This can affect its purity and reactivity in subsequent synthetic steps. It is advisable to handle the compound in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), particularly when weighing or transferring.

-

Weighing: If the compound is a powder or viscous liquid, weighing should be done expeditiously to minimize exposure to atmospheric moisture. For highly sensitive applications, weighing within a glove box is the preferred method.

-

Spill Response: In the event of a spill, the area should be evacuated and ventilated. Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Avoid generating dust if the compound is solid.

Storage and Stability: Preserving Compound Integrity

The long-term stability of Methyl N-Boc-3-amino-2-hydroxypropanoate is crucial for its successful application in research and development. Proper storage conditions are essential to prevent degradation.

Recommended Storage Conditions

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to slow down potential degradation processes. For very long-term storage, freezing (-20 °C) may be considered, though care must be taken to prevent moisture condensation upon removal from the freezer.

-

Atmosphere: To mitigate hygroscopicity and potential oxidation, storing the compound under an inert atmosphere (nitrogen or argon) is best practice. The container should be tightly sealed.

-

Light: Protect from direct light, as UV radiation can sometimes promote the degradation of organic molecules.

Chemical Stability and Incompatibilities

The stability of Methyl N-Boc-3-amino-2-hydroxypropanoate is largely governed by the reactivity of its functional groups:

-

N-Boc Group: The tert-butyloxycarbonyl protecting group is known to be labile under acidic conditions.[] Contact with strong acids will lead to its cleavage, liberating the free amine. Conversely, the Boc group is generally stable to basic conditions and most nucleophiles.[]

-

Methyl Ester: The methyl ester functionality is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions, which would yield the corresponding carboxylic acid.

-

Hydroxyl Group: The secondary hydroxyl group can undergo oxidation or other reactions typical of alcohols.